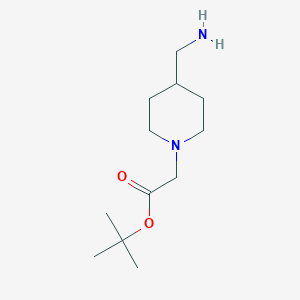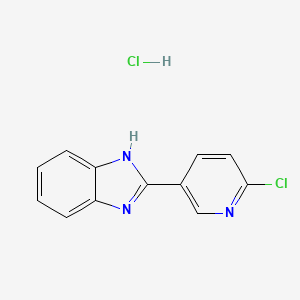![molecular formula C16H27NO3 B13512514 Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)
Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate is a synthetic organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use. The compound features a unique spirocyclic structure, which makes it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate involves multiple steps. The process begins with the condensation of tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate with 1,5-dibromopentane. This reaction is followed by reduction using sodium borohydride in ethanol, leading to the formation of tert-butyl 2-hydroxy-9-(pentan-1-yl)-3-azabicyclo[3.3.1]nonane-9-carboxylate. The final step involves cyclization with sodium hydroxide in water to yield the desired product.
Chemical Reactions Analysis
Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride, acetic acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In medicinal chemistry, it serves as a scaffold for the development of new drugs due to its unique spirocyclic structure. In material science, it is explored for its potential as a building block for molecular cages or supramolecular assemblies. Additionally, it can be utilized for synthesizing novel organic compounds, investigating drug delivery systems, and exploring catalytic reactions.
Mechanism of Action
The mechanism of action of Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential interactions with various biological molecules.
Comparison with Similar Compounds
Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate can be compared with other similar spirocyclic compounds . Some similar compounds include tert-butyl 2-oxo-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate and tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate . The uniqueness of Tert-butyl2-hydroxy-9-azadispiro[3.1.5{6}.1{4}]dodecane-9-carboxylate lies in its specific spirocyclic structure and the presence of a hydroxy group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H27NO3 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-9-azadispiro[3.1.56.14]dodecane-9-carboxylate |
InChI |
InChI=1S/C16H27NO3/c1-14(2,3)20-13(19)17-6-4-15(5-7-17)10-16(11-15)8-12(18)9-16/h12,18H,4-11H2,1-3H3 |
InChI Key |
BTELBEADLMVEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3(C2)CC(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


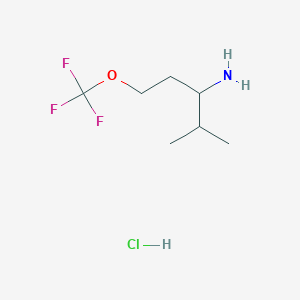

![5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B13512442.png)



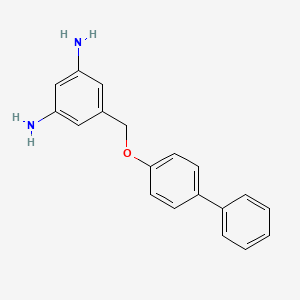
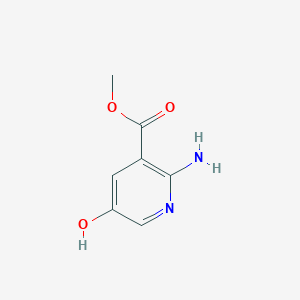
![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)

